molecular formula C12H15NO3S B2917676 5-Cyclopentaneamido-3-methylthiophene-2-carboxylic acid CAS No. 926266-94-6

5-Cyclopentaneamido-3-methylthiophene-2-carboxylic acid

Cat. No.: B2917676
CAS No.: 926266-94-6
M. Wt: 253.32
InChI Key: QNUWVMIRXLWJHM-UHFFFAOYSA-N
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Description

5-Cyclopentaneamido-3-methylthiophene-2-carboxylic acid is an organic compound with the molecular formula C12H15NO3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a cyclopentaneamido group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentaneamido-3-methylthiophene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentaneamido-3-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Br2, HNO3, H2SO4

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives

Mechanism of Action

The mechanism of action of 5-Cyclopentaneamido-3-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopentaneamido-3-methylthiophene-2-carboxylic acid is unique due to the presence of both the cyclopentaneamido group and the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(cyclopentanecarbonylamino)-3-methylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-7-6-9(17-10(7)12(15)16)13-11(14)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUWVMIRXLWJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)NC(=O)C2CCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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